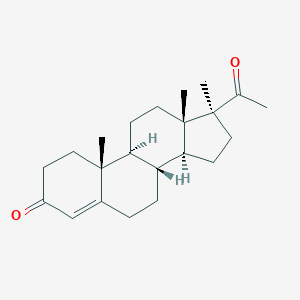
17-Methylprogesterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Methylprogesterone involves several steps. One common method includes the use of 17α-acetoxypregn-4-ene-3,20-dione as an intermediate. This intermediate is prepared by reacting 17α-acetoxypregn-4-ene-3,20-dione with ethylene glycol dimethyl ether and triethyl orthoformate in the presence of methanesulphonic acid . The reaction mixture is stirred and heated until complete conversion is achieved .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
17-Methylprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of 17α-hydroxyprogesterone .
Aplicaciones Científicas De Investigación
17-Methylprogesterone has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other steroidal compounds.
Biology: It is studied for its effects on various biological processes, including hormone regulation.
Industry: It is used in the production of other steroidal drugs and as an intermediate in chemical synthesis
Mecanismo De Acción
The mechanism of action of 17-Methylprogesterone involves its interaction with progesterone receptors in the body. Upon binding to these receptors, it exerts its progestogenic effects by modulating the expression of specific genes involved in reproductive and metabolic processes . Additionally, it has been found to possess some antiglucocorticoid activity .
Comparación Con Compuestos Similares
17-Methylprogesterone is similar to other progestins such as:
Ethisterone: Synthesized in 1938, it is one of the earliest derivatives of progesterone.
19-Norprogesterone: Identified in 1951, it is another early derivative of progesterone.
Medroxyprogesterone Acetate: A derivative of this compound, it is widely used in hormone replacement therapy.
The uniqueness of this compound lies in its improved progestogenic activity relative to progesterone when administered via non-oral routes .
Propiedades
Número CAS |
1046-28-2 |
|---|---|
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17S)-17-acetyl-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(23)21(3)11-9-19-17-6-5-15-13-16(24)7-10-20(15,2)18(17)8-12-22(19,21)4/h13,17-19H,5-12H2,1-4H3/t17-,18+,19+,20+,21-,22+/m1/s1 |
Clave InChI |
UFIQEZHBGZCWRS-QZKGNRECSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
SMILES isomérico |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |
SMILES canónico |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















